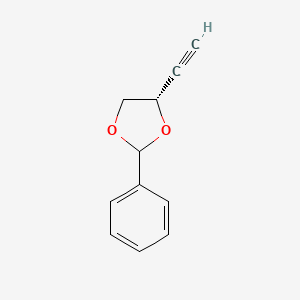

1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)-

Description

Overview of 1,3-Dioxolane (B20135) Heterocycles in Synthetic Chemistry

The 1,3-dioxolane ring system is a five-membered heterocycle containing two oxygen atoms at the 1- and 3-positions. semanticscholar.org It is a cyclic acetal (B89532) or ketal and is widely recognized in organic synthesis for its role as a protecting group for 1,2-diols and carbonyl compounds due to its general stability to basic and nucleophilic conditions and its susceptibility to acidic hydrolysis. nih.gov The formation of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. digitellinc.com

Significance of Chiral 1,3-Dioxolane Scaffolds in Asymmetric Transformations

When a 1,3-dioxolane is derived from an enantiomerically pure diol, it becomes a chiral scaffold. These chiral 1,3-dioxolanes are of immense importance in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. wikipedia.org They can function as chiral auxiliaries, where the stereocenter(s) on the dioxolane ring direct the stereochemical outcome of a reaction on an attached prochiral center. mdpi.com This strategy is a cornerstone of modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry. wikipedia.org

Contextualizing (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- within Advanced Organic Synthesis

The subject of this article, (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl-, is a chiral 1,3-dioxolane that possesses several key features making it a valuable tool in advanced organic synthesis. The "(4S)" designation indicates a specific absolute configuration at the 4-position of the dioxolane ring. The phenyl group at the 2-position provides steric bulk and electronic effects that can influence the stereoselectivity of reactions. Crucially, the ethynyl (B1212043) (acetylenic) group at the 4-position is a highly versatile functional handle for a wide array of chemical transformations, including carbon-carbon bond-forming reactions, cycloadditions, and metal-catalyzed couplings. This combination of a defined stereocenter and a reactive alkyne moiety makes it a powerful chiral building block for the synthesis of complex, enantiomerically enriched molecules.

Historical Development and Evolution of Synthetic Approaches to Chiral Dioxolanes

The use of chiral acetals, including dioxolanes, as tools for asymmetric synthesis has a rich history. Early work by pioneers in the field established the principle of using chiral auxiliaries to control stereochemistry. mdpi.com The development of synthetic methods for chiral 1,3-dioxolanes has evolved from classical acetalization reactions using stoichiometric acid catalysts to more refined and milder methods. Modern approaches often focus on diastereoselective reactions to create the desired stereoisomers with high purity. digitellinc.com The synthesis of chiral 1,3-dioxolanes often begins with a readily available chiral starting material, a strategy known as chiral pool synthesis. wikipedia.org For instance, enantiopure diols, which are the precursors to chiral dioxolanes, can be sourced from natural products like tartaric acid or synthesized through asymmetric dihydroxylation reactions. The development of organocatalytic methods has also provided new avenues for the asymmetric synthesis of 1,3-dioxolanes. nih.gov

Structure

3D Structure

Properties

CAS No. |

532384-78-4 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(4S)-4-ethynyl-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H10O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-7,10-11H,8H2/t10-,11?/m0/s1 |

InChI Key |

KICXGGIOPOWKSU-VUWPPUDQSA-N |

Isomeric SMILES |

C#C[C@H]1COC(O1)C2=CC=CC=C2 |

Canonical SMILES |

C#CC1COC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4s 1,3 Dioxolane, 4 Ethynyl 2 Phenyl and Analogues

Strategies for Stereoselective Construction of the 1,3-Dioxolane (B20135) Ring System

The formation of the 1,3-dioxolane ring is fundamentally an acetalization or ketalization reaction between a 1,2-diol and a carbonyl compound. chemicalbook.com Achieving stereoselectivity in this process is paramount for synthesizing optically active products.

Asymmetric acetalization represents a direct and efficient method for preparing chiral dioxolanes. nih.govacs.org This can be achieved through the kinetic resolution of racemic diols or, more commonly, by using enantiomerically pure starting materials where the chirality is transferred to the final product.

The most straightforward synthesis of (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- involves the acid-catalyzed condensation of an enantiopure chiral 1,2-diol with a suitable carbonyl compound. In this case, (S)-3-butyn-1,2-diol serves as the chiral building block, reacting with benzaldehyde (B42025) to form the target molecule. The stereocenter at the C4 position of the resulting dioxolane is directly derived from the chiral diol, making the reaction stereospecific.

The general reaction involves activating the carbonyl group of benzaldehyde with an acid catalyst, followed by nucleophilic attack from the two hydroxyl groups of the diol to form the five-membered cyclic acetal (B89532). youtube.com Various acid catalysts can be employed, including p-toluenesulfonic acid or solid acid catalysts like Montmorillonite (B579905) K10, often with removal of water to drive the reaction to completion. chemicalbook.comnih.gov This method is widely applicable for creating a diverse range of 4-substituted-1,3-dioxolanes by varying the chiral diol and the carbonyl component. nih.gov

Table 1: Examples of Derivatization of Chiral 1,2-Diols

| Chiral Diol | Carbonyl Compound | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|

| (S)-3-butyn-1,2-diol | Benzaldehyde | p-TsOH | (4S)-4-ethynyl-2-phenyl-1,3-dioxolane | Good | N/A |

| (4R,5R)-Dimethyl L-tartrate | Salicylaldehyde | Mont K10 | Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 92% | nih.gov |

| (R)-1,2-Propanediol | Acetone | Acid | (4R)-2,2,4-trimethyl-1,3-dioxolane | High | youtube.com |

| (S)-3-Benzyloxy-1,2-propanediol | Salicylaldehyde | Mont K10 | 2-{(4S)-4-[(Benzyloxy)methyl]-1,3-dioxolan-2-yl}phenol | 88% | nih.gov |

Chiral α-hydroxy acids, such as mandelic acid and lactic acid, serve as valuable chiral auxiliaries in asymmetric synthesis to produce analogues like 1,3-dioxolan-4-ones. acs.orgwikipedia.org A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction before being removed. wikipedia.org

In this approach, an enantiopure α-hydroxy acid like (R)- or (S)-mandelic acid can be condensed with a ketone to form a chiral 2,2-disubstituted-5-phenyl-1,3-dioxolan-4-one. nih.gov The stereocenter of the mandelic acid directs the formation of the dioxolanone ring. This intermediate can then undergo further reactions, such as enolate alkylation, where the bulky structure of the auxiliary shields one face of the molecule, forcing the electrophile to approach from the opposite side with high diastereoselectivity. Subsequent hydrolysis of the dioxolanone ring removes the chiral auxiliary, yielding an optically active product. nih.gov Lactic acid derivatives can be used in a similar fashion to prepare chiral 1,4-dioxan-2-ones. google.comresearchgate.net

Table 2: Application of Mandelic Acid as a Chiral Auxiliary

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Excess (d.e.) | Ref |

|---|---|---|---|---|

| (R)-Mandelic acid | Pivalaldehyde | Dioxolanone formation | >95% | acs.org |

| (S)-Mandelic acid | Acetone | Dioxolanone formation & Alkylation | 69-86% | wikipedia.orgnih.gov |

| (R)-Mandelic acid | Various amino alcohols | Oxazoline (B21484) ligand synthesis | N/A | thieme-connect.de |

Transition metal catalysis offers powerful and atom-economical methods for constructing heterocyclic rings, including 1,3-dioxolanes, often under mild conditions. acs.org Gold and rhodium complexes are particularly effective for catalyzing stereoselective cyclization reactions.

Gold catalysts, typically cationic gold(I) complexes, are exceptionally effective at activating alkynes toward nucleophilic attack. beilstein-journals.org This property is exploited in the synthesis of dioxolanes through the intramolecular cycloisomerization of alkyne diols or related precursors. csic.esresearchgate.net The synthesis of a 1,3-dioxolane ring can be achieved by the gold-catalyzed reaction of a molecule containing both an alkyne and two hydroxyl groups.

The general mechanism involves the coordination of the gold(I) catalyst to the alkyne's triple bond, which renders the alkyne highly electrophilic. beilstein-journals.org This is followed by an intramolecular attack from one of the hydroxyl groups in an exo- or endo-dig cyclization. A subsequent attack by the second hydroxyl group completes the formation of the dioxolane ring, regenerating the catalyst. csic.es This methodology has been successfully applied to the synthesis of complex spiroketals containing the 1,3-dioxolane moiety. researchgate.netacs.org

Table 3: Gold-Catalyzed Cyclization Reactions for Oxygen Heterocycles

| Catalyst System | Substrate Type | Reaction Type | Key Feature | Ref |

|---|---|---|---|---|

| AuCl | Alkyne triol | Cycloisomerization/Deprotection | Forms hydroxylated 5,5-spiroketals | researchgate.net |

| Ph₃PAuCl/AgOTf | Dioxolane-tethered enyne | Hydrative oxycyclization | Forms fused tetrahydrofuran-β-lactams | acs.org |

| [AuClPPh₃]/AgOTf | Alkynyloxazolidine | Cyclization/Hydrolysis | Forms methylenic oxacycles | csic.es |

Rhodium catalysts, particularly rhodium(II) complexes, are well-known for their ability to catalyze reactions involving diazo compounds and to effect C-H functionalization. emory.edunih.gov These catalysts can be used to construct 1,3-dioxolane rings stereoselectively. For example, the rhodium-catalyzed decomposition of specific diazoacetates can lead to intramolecular C-H functionalization, forming a lactone intermediate that can be a precursor to dioxolane systems. emory.edunih.gov

Furthermore, rhodium complexes can catalyze the intramolecular cyclization of substrates like nitrogen-tethered allenols to produce morpholines, which are structurally related to dioxolanes, with high diastereoselectivity. rsc.org While direct rhodium-catalyzed synthesis of (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- from an acyclic precursor is less common, the principles of rhodium-catalyzed stereoselective cyclization are applicable to analogous systems. rsc.orgresearchgate.net The catalyst and its chiral ligands play a crucial role in controlling the stereochemical outcome of the ring closure.

Table 4: Examples of Rhodium-Catalyzed Stereoselective Syntheses

| Catalyst | Substrate Type | Reaction Type | Product Type | Stereoselectivity | Ref |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | 2-(Triisopropylsilyl)ethyl vinyldiazoacetate | C-H Functionalization/Extrusion | Z-allylsilane | High | emory.edunih.gov |

| [Rh(cod)₂]BF₄ / Ligand | Nitrogen-tethered allenol | Intramolecular Cyclization | Morpholine | >99:1 dr, >99.9% ee | rsc.org |

| Pd/Rh complex | Alkyne, CO, Alcohol, Diselenide | Carbonylative difunctionalization | β-selenyl acrylate | High regio- and stereoselectivity | researchgate.net |

Transition Metal-Catalyzed Cyclization Approaches

Enantioselective Introduction of the (4S)-Configuration

The cornerstone of synthesizing (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- is the establishment of the stereocenter at the C-4 position. Several asymmetric strategies can be employed to achieve this with high enantiopurity.

Chiral Pool Synthesis Utilizing Pre-existing Stereogenic Centers

A highly effective and common strategy for obtaining enantiomerically pure compounds is to start from readily available and inexpensive chiral molecules, a concept known as chiral pool synthesis. nih.gov For the synthesis of (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl-, a suitable starting material from the chiral pool would be a compound that already possesses the required (S)-configuration at the carbon that will become C-4 of the dioxolane ring.

A logical precursor is (R)-but-3-yne-1,2-diol. This starting material contains the necessary ethynyl (B1212043) group and the diol functionality with the correct absolute stereochemistry for the subsequent cyclization. The synthesis proceeds via an acid-catalyzed acetalization reaction with benzaldehyde or a benzaldehyde equivalent. nih.govresearchgate.net The reaction involves the condensation of the 1,2-diol with the aldehyde to form the five-membered dioxolane ring. Since the stereocenter at the future C-4 position is already set in the starting material, its configuration is retained throughout the reaction, directly yielding the desired (4S) product. The use of enantiopure diols in this manner has been shown to produce chiral 1,3-dioxolanes with excellent enantiomeric excess (>99% ee). nih.gov

Table 1: Chiral Pool Synthesis of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane

| Starting Material | Reagent | Catalyst | Product | Key Feature |

| (R)-but-3-yne-1,2-diol | Benzaldehyde | Acid Catalyst (e.g., p-TsOH) | (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- | Retention of pre-existing stereocenter |

Asymmetric Induction through Chiral Auxiliaries

Asymmetric induction using a chiral auxiliary is a powerful method for controlling stereochemistry in a reaction. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. nih.gov

In the context of synthesizing 4-ethynyl-1,3-dioxolanes, a chiral auxiliary could be incorporated into the starting material to direct the introduction of the ethynyl group with the correct stereochemistry. For instance, a chiral 1,3-dioxolan-4-one, derived from an α-hydroxy acid like (S)-mandelic acid, can serve as a chiral template. nih.gov Deprotonation of such a dioxolanone generates a chiral enolate, which can then react with an electrophilic source of the ethynyl group. The steric and electronic properties of the chiral auxiliary guide the approach of the electrophile, leading to a diastereoselective addition. Subsequent transformation of the resulting product would then yield the desired (4S)-4-ethynyl-1,3-dioxolane.

Catalytic Asymmetric Methods for Diastereoselective Control

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. nih.gov These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

For the synthesis of (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl-, organocatalysis offers a promising route. For example, a formal [3+2] cycloaddition reaction between a γ-hydroxy-α,β-unsaturated ketone and an aldehyde, catalyzed by a cinchona-alkaloid-thiourea-based bifunctional organocatalyst, can produce highly substituted chiral 1,3-dioxolanes. nih.gov This reaction proceeds through the formation of a hemiacetal intermediate, with the chiral catalyst orchestrating the enantioselective ring closure.

Alternatively, metal-based catalytic systems can be employed. The rhodium-catalyzed asymmetric hydroalkynylation of enamides is a method to produce chiral propargyl amides with high yield and enantioselectivity. Current time information in Одинцовский городской округ, RU. While not a direct synthesis of the target dioxolane, this methodology highlights the potential of transition metal catalysis in creating chiral centers adjacent to an alkyne. A similar strategy could be envisioned where a chiral catalyst directs the addition of an ethynyl nucleophile to a suitable precursor, such as 2-phenyl-1,3-dioxolane-4-carbaldehyde, to establish the (4S) stereocenter. The challenging catalytic asymmetric alkynylation of aldehydes has been achieved with good to excellent enantiocontrol, demonstrating the feasibility of this approach. nih.gov

Table 2: Catalytic Asymmetric Approaches to Chiral Dioxolanes and Propargyl Derivatives

| Catalytic Method | Catalyst Type | Substrate Type | Product Type | Key Feature |

| Formal [3+2] Cycloaddition | Cinchona-alkaloid-thiourea | γ-hydroxy-α,β-unsaturated ketone, aldehyde | Chiral 1,3-dioxolane | Enantioselective ring formation |

| Asymmetric Hydroalkynylation | Rhodium-based | Enamide, terminal alkyne | Chiral propargyl amide | Regio- and enantioselective C-C bond formation |

| Asymmetric Alkynylation | ProPhenol-based | Aldehyde, terminal alkyne | Chiral propargyl alcohol | Enantioselective addition to carbonyl |

Introduction and Functionalization of Phenyl and Ethynyl Moieties

The incorporation of the phenyl and ethynyl groups at the C-2 and C-4 positions, respectively, is critical to the identity and utility of the target molecule.

Strategies for Phenyl Group Incorporation at C-2

The phenyl group at the C-2 position of the 1,3-dioxolane ring is typically introduced through the process of acetalization. nih.govresearchgate.netmdpi.com This reaction involves the condensation of a 1,2-diol with an aldehyde or a ketone in the presence of an acid catalyst. mdpi.com For the synthesis of 2-phenyl-1,3-dioxolanes, benzaldehyde is the most direct and commonly used reagent. nih.govstackexchange.comsynarchive.com The reaction is often carried out with azeotropic removal of water to drive the equilibrium towards the formation of the acetal. Various acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or montmorillonite K10, can be employed to facilitate this transformation. nih.gov The choice of aldehyde is crucial as it directly determines the substituent at the C-2 position.

Methods for Ethynyl Group Introduction at C-4

The introduction of the ethynyl group at the C-4 position can be achieved through several synthetic strategies. As mentioned in the chiral pool synthesis approach (Section 2.2.1), starting with a precursor that already contains the ethynyl group, such as (R)-but-3-yne-1,2-diol, is a straightforward method.

Alternatively, the ethynyl group can be introduced via nucleophilic addition to a suitable electrophile. A common strategy involves the alkynylation of an aldehyde. nih.gov In this scenario, a precursor such as 2-phenyl-1,3-dioxolane-4-carbaldehyde could be treated with an ethynyl nucleophile, for instance, ethynylmagnesium bromide or lithium acetylide. The stereochemical outcome of this addition would need to be controlled, potentially through the use of a chiral directing group or a catalytic asymmetric process as discussed previously.

Another approach involves the use of propargyl reagents. Propargylation of carbonyl compounds is a well-established method for synthesizing homopropargylic alcohols, which are structurally related to the target molecule. nih.gov

Post-Cyclization Functionalization of the Substituents

The strategic modification of the ethynyl and phenyl groups after the construction of the dioxolane core is a critical step in the elaboration of these chiral building blocks. The reactivity of these functional groups can be selectively harnessed to introduce new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives.

One notable example of modifying the phenyl group involves the transformation of a nitro substituent. In a study focused on a related 2-(4-nitrophenyl)-1,3-dioxolane, the nitro group was selectively reduced to an azoxy functionality using glucose as an eco-friendly reducing agent. mdpi.com This reaction was carried out in the presence of sodium hydroxide (B78521) in ethanol (B145695) at 50°C, achieving complete conversion within two hours. mdpi.com This transformation highlights the ability to perform functional group manipulations on the phenyl ring while the dioxolane acetal remains intact, showcasing the stability of the protecting group under these specific basic and thermal conditions.

The terminal alkyne of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane is a particularly valuable functional group for post-cyclization modifications, primarily through palladium-catalyzed cross-coupling reactions and cycloadditions.

The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govorganic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, allows for the direct attachment of various aryl or vinyl substituents to the ethynyl group of the dioxolane. nih.govorganic-chemistry.org The reaction conditions are generally mild, which is crucial for preserving the stereochemical integrity of the chiral dioxolane core. Both traditional and copper-free Sonogashira coupling protocols have been developed, the latter being advantageous in preventing the undesired homocoupling of the alkyne substrate. nih.gov

Another key transformation of the ethynyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". sigmaaldrich.comchemie-brunschwig.ch This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction of an azide (B81097) with the terminal alkyne of the dioxolane derivative proceeds under mild conditions, often in aqueous or mixed solvent systems, and is tolerant of a wide range of functional groups. sigmaaldrich.comnih.gov The resulting triazole ring is a stable, aromatic linker that can be used to connect the chiral dioxolane unit to other molecular fragments, finding broad application in medicinal chemistry and materials science. sigmaaldrich.comnih.gov

These post-cyclization functionalization reactions significantly expand the synthetic utility of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane and its analogs, providing access to a rich diversity of complex chiral molecules from a readily available starting material. The ability to selectively modify both the ethynyl and phenyl substituents allows for a modular approach to the synthesis of target compounds with desired structural and functional properties.

Stereochemical Aspects and Chirality Control Mechanisms

Conformational Analysis of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The specific conformation is determined by the nature and position of its substituents.

The five-membered 1,3-dioxolane ring primarily exists in two main puckered conformations: the "envelope" (or "twist-chair") and the "twist" (or "half-chair") forms. In the envelope conformation, one atom is out of the plane formed by the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the remaining three. These conformations are in dynamic equilibrium, and the energy barrier between them is generally low.

Detailed conformational analyses of 1,3-dioxolanes have been a subject of study for decades, establishing the foundational principles of their stereodynamics. acs.org For the unsubstituted 1,3-dioxolane, these forms are rapidly interconverting. However, the presence of substituents, as in the title compound, creates a preference for specific conformations that minimize steric interactions.

Interactive Table 1: Puckering Modes of the 1,3-Dioxolane Ring

| Conformation Type | Description | Key Feature |

|---|---|---|

| Envelope (C_s symmetry) | Four atoms are coplanar, with the fifth atom displaced from the plane. | One atom out-of-plane. |

| Twist / Half-Chair (C_2 symmetry) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | Minimizes eclipsing interactions along all C-C and C-O bonds. |

In (4S)-4-ethynyl-2-phenyl-1,3-dioxolane, the substituents at the C-2 and C-4 positions dictate the preferred conformation. The bulky phenyl group at the C-2 position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the rest of the ring.

Similarly, the ethynyl (B1212043) group at the C-4 chiral center will also favor a pseudo-equatorial orientation to reduce steric strain. In substituted dioxanes, which are six-membered rings, studies have shown that aryl groups can participate in stabilizing nonclassical C-H···O hydrogen bonds that influence their conformational preference. nih.gov By analogy, it is plausible that the phenyl group at C-2 in the title dioxolane adopts a specific rotational conformation to optimize its orientation relative to the ring oxygens. The resulting dominant conformation is a state where these bulky groups are positioned to minimize destabilizing steric interactions, leading to a well-defined three-dimensional structure.

Diastereoselective Control in Reactions Involving the Dioxolane Framework

The defined conformational preferences of the substituted dioxolane ring are crucial for controlling the stereochemical outcome of reactions. The existing stereocenters and substituents create a biased environment that directs the approach of incoming reagents.

The concept of facial selectivity is central to the reactivity of chiral dioxolanes. In reactions involving either the C-2 or C-4 positions, the bulky substituents on the ring will shield one face of the molecule, forcing an incoming nucleophile or electrophile to attack from the less hindered face.

For (4S)-4-ethynyl-2-phenyl-1,3-dioxolane, the phenyl group at C-2 acts as a significant steric director. If a reaction were to occur at a derivative of the C-4 position, the phenyl group would block the cis face, leading to preferential attack from the trans face. This principle is well-established in the chemistry of related systems, where stereoselective trapping of 1,3-dioxolan-2-yl cation intermediates is governed by the existing substituents on the ring. mdpi.com This reliable facial bias makes such chiral dioxolanes valuable as intermediates in asymmetric synthesis.

Interactive Table 2: Principle of Facial Selectivity

| Position of Attack | Directing Group | Blocked Face | Favored Trajectory | Expected Outcome |

|---|---|---|---|---|

| C-4 Center | C-2 Phenyl Group | The face of the ring on the same side as the phenyl group (cis-face) | Approach from the face opposite to the phenyl group (trans-face) | High diastereoselectivity for the trans-product |

The rigid puckered conformation of the dioxolane ring allows for effective stereochemical communication between the substituents at C-2 and C-4. The absolute configuration at the C-4 center (S) locks the ring into a preferred conformation, which in turn dictates the spatial orientation of the phenyl group at the C-2 prochiral center.

This relationship means that the stereochemical information is effectively transmitted through the ring's framework. Any stereoselective reaction at C-2 is influenced by the chirality at C-4, and conversely, the substituent at C-2 directs reactions at C-4. This reciprocal stereocontrol is fundamental to the use of 2,4-disubstituted dioxolanes as chiral auxiliaries or building blocks in the synthesis of complex molecules with multiple stereocenters.

Methodologies for Absolute Configuration Determination (e.g., VCD Spectroscopy, X-ray Diffraction of Analogues)

Confirming the absolute configuration of a chiral molecule like (4S)-4-ethynyl-2-phenyl-1,3-dioxolane is critical. While its synthesis may be designed to produce the (4S)-enantiomer, definitive proof requires advanced analytical techniques.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution, making it ideal for compounds that are oils or difficult to crystallize. biotools.usnih.gov The technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov Since enantiomers produce mirror-image VCD spectra, the absolute configuration can be assigned by comparing the experimental spectrum to a theoretically predicted spectrum. nih.govresearchgate.net The process involves using quantum-mechanical calculations, typically with Density Functional Theory (DFT), to predict the VCD spectrum for one of the enantiomers (e.g., the (4S) form). americanlaboratory.com A match between the signs and relative intensities of the major bands in the experimental and calculated spectra provides a confident assignment of the absolute configuration. americanlaboratory.com

Interactive Table 3: VCD Spectroscopy Protocol for Absolute Configuration

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Measure the experimental VCD and IR spectra of the sample in solution (e.g., in CDCl₃). | Obtain the experimental chiroptical data. |

| 2 | Perform a computational conformational search for the molecule. | Identify all low-energy conformers that contribute to the overall spectrum. |

| 3 | Calculate the theoretical VCD and IR spectra for a single enantiomer (e.g., 4S) using DFT. This involves a Boltzmann-weighted average of the spectra of all significant conformers. | Generate a predicted spectrum for a known absolute configuration. nih.gov |

| 4 | Compare the experimental VCD spectrum with the calculated spectrum. | If the spectra match, the absolute configuration is that used in the calculation. If they are mirror images, the configuration is the opposite. americanlaboratory.com |

When a compound can be crystallized, or converted into a crystalline derivative (an analogue), single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry. For instance, the crystal structure of a related compound, 2-dichloromethyl-2-phenyl-1,3-dioxolane, has been confirmed by this method. researchgate.net Similarly, the structure of another dioxolane derivative was unambiguously confirmed using single-crystal X-ray analysis. mdpi.com This technique provides definitive proof of connectivity and configuration, serving as the gold standard for structural elucidation. weizmann.ac.il

Chemical Reactivity and Transformations of 4s 1,3 Dioxolane, 4 Ethynyl 2 Phenyl

Reactions at the Ethynyl (B1212043) Substituent

The terminal alkyne functionality is a cornerstone of modern synthetic chemistry, known for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkyne Metathesis and Oligomerization

The terminal ethynyl group of (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- can undergo homocoupling, often referred to as Glaser-type coupling, to produce a symmetrical 1,3-diyne. This transformation is typically catalyzed by a copper salt in the presence of an oxidant, such as air. More advanced alkyne metathesis reactions, utilizing well-defined molybdenum or tungsten alkylidyne catalysts, could also be envisioned, enabling the formation of internal alkynes through a cross-metathesis pathway with another alkyne partner. Such reactions would proceed while preserving the stereochemical integrity of the chiral dioxolane moiety. Furthermore, under certain catalytic conditions, the terminal alkyne can be prone to oligomerization or polymerization, creating novel materials with unique structural features.

Cycloaddition Reactions (e.g., Huisgen Cycloadditions)

The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. The most prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. organic-chemistry.org While the thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the exclusive formation of the 1,4-disubstituted triazole. organic-chemistry.org This "click chemistry" reaction is highly efficient and tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov

A ruthenium-catalyzed variant (RuAAC) provides a complementary method to access the 1,5-regioisomer specifically. organic-chemistry.org Given the chiral nature of (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl-, these cycloadditions can generate diastereomeric products if the azide (B81097) partner is also chiral. The inherent chirality of the substrate can influence the stereochemical outcome of the reaction, a phenomenon known as chirality transfer, which has been observed in cycloadditions on chiral surfaces. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne is a key participant in several indispensable palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling reaction is a highly reliable method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by a copper(I) salt, proceeds under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orgnih.gov For (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl-, this reaction allows for the direct attachment of various aryl or vinyl substituents to the ethynyl carbon, significantly expanding its molecular complexity. Copper-free Sonogashira protocols have also been developed to circumvent issues related to homocoupling. libretexts.orgorganic-chemistry.org

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an alkene with an aryl or vinyl halide. wikipedia.org While the classical Heck reaction involves an alkene, variations exist for the coupling of terminal alkynes. The oxidative Heck-type reaction, for instance, can couple terminal alkynes with activated alkenes like acrylates to form conjugated enynes. thieme-connect.de This transformation typically requires a palladium catalyst and an oxidant. The dioxolane ring, being an ether-like functional group, is generally stable under these conditions. jk-sci.com

Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | C(sp)-C(sp²) |

| Heck-type Coupling | Terminal Alkyne + Alkene | Pd complex (e.g., Pd(OAc)₂), Oxidant (e.g., Cu(OAc)₂) | C(sp)-C(sp²) |

Transformations to Other Unsaturated and Saturated Systems

The ethynyl group serves as a synthetic linchpin, readily convertible into other valuable functional groups.

Reduction to Alkenes and Alkanes: The alkyne can be selectively reduced to the corresponding (Z)-alkene using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or through hydroboration followed by protonolysis. Reduction to the (E)-alkene can be accomplished using a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete saturation to the corresponding ethyl-substituted dioxolane can be achieved through catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C).

Hydration: Markovnikov hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in aqueous acid, yields a methyl ketone. Anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would produce an aldehyde after tautomerization.

Propargylic Substitution: While the reactivity is at the alkyne, the adjacent propargylic position can also be involved in reactions. For instance, propargylic alcohols, which are structurally related, undergo a range of substitution reactions. organic-chemistry.org

Reactivity of the Phenyl Substituent

The phenyl group attached to the C2 position of the dioxolane ring can undergo electrophilic aromatic substitution (SEAr). masterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns

The substituent already present on an aromatic ring dictates the position of subsequent substitutions. lkouniv.ac.in The 2-(1,3-dioxolanyl) group, which is structurally analogous to the substituent on the phenyl ring of the title compound, is an ortho, para-directing group. This is because the oxygen atoms of the acetal (B89532) can donate lone-pair electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack of the electrophile. libretexts.org This electron-donating effect activates the ring, making it more susceptible to electrophilic attack than benzene (B151609) itself. lkouniv.ac.in

Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation are expected to yield predominantly a mixture of ortho- and para-substituted products. masterorganicchemistry.comlibretexts.org The steric bulk of the dioxolane substituent may influence the ortho/para ratio, potentially favoring the less hindered para-position.

Table 2: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4S)-4-ethynyl-2-(2-nitrophenyl)-1,3-dioxolane and (4S)-4-ethynyl-2-(4-nitrophenyl)-1,3-dioxolane |

| Bromination | Br₂, FeBr₃ | (4S)-4-ethynyl-2-(2-bromophenyl)-1,3-dioxolane and (4S)-4-ethynyl-2-(4-bromophenyl)-1,3-dioxolane |

| Sulfonation | SO₃, H₂SO₄ | 2-((4S)-4-ethynyl-1,3-dioxolan-2-yl)benzenesulfonic acid and 4-((4S)-4-ethynyl-1,3-dioxolan-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (4S)-4-ethynyl-2-(2-acylphenyl)-1,3-dioxolane and (4S)-4-ethynyl-2-(4-acylphenyl)-1,3-dioxolane |

Cross-Coupling Reactions at the Phenyl Moiety

While the parent compound (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- does not possess a leaving group on the phenyl ring for direct cross-coupling, its derivatives, particularly those bearing halides or triflates on the phenyl ring, are expected to be excellent substrates for various palladium-catalyzed cross-coupling reactions. rwth-aachen.denih.gov These reactions are fundamental in C-C and C-heteroatom bond formation, allowing for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling, for instance, would enable the arylation of a halogenated phenyl moiety. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. nih.govysu.amresearchgate.net The stability of the dioxolane ring under these conditions allows for selective functionalization of the aromatic core. ysu.am Similarly, Sonogashira coupling could be employed to introduce additional alkyne functionalities, while Buchwald-Hartwig amination would allow for the formation of C-N bonds. The choice of ligands, solvents, and bases is critical to optimize reaction yields and prevent side reactions. researchgate.net

The reactivity of the bromo group at an aryl moiety can be preferentially targeted over a thiophenyl-Br position, indicating a high degree of regioselectivity is achievable in molecules with multiple potential coupling sites. nih.gov

Table 1: Potential Cross-Coupling Reactions on a Halogenated Phenyl-Dioxolane Substrate

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | Biaryl or Styrenyl derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | Aryl-alkyne derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base | Styrenyl derivative |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand (e.g., BINAP) / Base | Arylamine derivative |

Transformations of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring in (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- is a cyclic acetal, which primarily serves as a protecting group for a 1,2-diol and a carbonyl compound (benzaldehyde). thieme-connect.dewikipedia.org Its transformations are central to unmasking these functionalities or further elaborating the molecular scaffold.

The deprotection of the 1,3-dioxolane ring is a key transformation, typically achieved through hydrolysis under acidic conditions to regenerate the parent aldehyde (benzaldehyde) and the diol. organic-chemistry.org A variety of reagents have been developed to effect this transformation under mild and chemoselective conditions, which is crucial to avoid reactions at the sensitive ethynyl group.

Catalytic amounts of Lewis acids such as cerium(III) triflate or erbium(III) triflate in wet nitromethane (B149229) can efficiently cleave the acetal at room temperature and near-neutral pH. organic-chemistry.org Another highly effective method involves using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) within minutes at 30 °C. wikipedia.orgorganic-chemistry.org For deprotection under neutral conditions, a catalytic amount of iodine has been shown to be effective and tolerates sensitive groups like double bonds and esters. organic-chemistry.org Additionally, solid-phase deprotection using benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride offers a solvent-free option. nih.govresearchgate.net Reductive deprotection can also be achieved using nickel boride, which provides the corresponding aldehyde or can further reduce it to an alcohol depending on the reaction conditions. rsc.org

Table 2: Selected Methods for Deprotection of 2-Phenyl-1,3-dioxolane

| Reagent/Catalyst | Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Cerium(III) triflate (cat.) | Wet Nitromethane | Room Temp | High chemoselectivity, near-neutral pH | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (cat.) | Water | 30 °C | Fast reaction, aqueous medium | wikipedia.orgorganic-chemistry.org |

| Iodine (cat.) | - | Neutral | Tolerates sensitive functional groups | organic-chemistry.org |

| Benzyltriphenylphosphonium peroxymonosulfate / AlCl₃ | None (Solid-phase) | Room Temp | Solvent-free | nih.govresearchgate.net |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol | - | Chemoselective reductive deprotection | rsc.org |

While the parent molecule is a 1,3-dioxolane, the related class of 1,3-dioxolan-4-ones provides a clear example of how the carbon backbone of the heterocyclic ring can be functionalized. Chiral 1,3-dioxolan-4-ones, which can be derived from α-hydroxy acids, undergo diastereoselective α-alkylation. researchgate.net This process typically involves deprotonation at the C5 position using a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. chadsprep.com This enolate then reacts with an electrophile, such as an alkyl halide, to introduce a new substituent. researchgate.netchadsprep.com

For example, (2S,5S)-5-benzyl-2-tert-butyl-1,3-dioxolan-4-one can be successfully alkylated, demonstrating that the dioxolanone framework can direct the stereochemical outcome of the reaction. researchgate.net This strategy provides a pathway to asymmetrically synthesize complex α-hydroxy acid derivatives after subsequent hydrolysis of the dioxolanone ring. Although this specific reaction applies to a ketone derivative of the dioxolane ring, it highlights the potential for creating new C-C bonds on the ring structure itself. researchgate.net

The ethynyl group of (4S)-1,3-Dioxolane, 4-ethynyl-2-phenyl- makes the molecule an excellent substrate for pericyclic reactions, particularly cycloadditions. meta-synthesis.com

Diels-Alder Reaction : The alkyne moiety can function as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.org This reaction would form a substituted cyclohexadiene ring, attaching the chiral dioxolane appendage to a new six-membered ring system. The reaction is typically thermally allowed and proceeds in a concerted fashion, which can provide good stereochemical control. wikipedia.orglibretexts.org The reactivity of the dienophile can be enhanced by electron-withdrawing groups, though unsubstituted alkynes also participate. wikipedia.org

1,3-Dipolar Cycloadditions : The ethynyl group can also readily participate in [3+2] cycloadditions with 1,3-dipoles such as azides (Huisgen cycloaddition) or nitrile oxides. youtube.comyoutube.com These reactions are highly efficient for constructing five-membered heterocyclic rings, such as triazoles or isoxazoles, which are important pharmacophores. This type of reaction is also considered a concerted pericyclic process. youtube.com

Thermal Fragmentations : 1,3-Dioxolane structures can undergo thermal decomposition. acs.org For instance, the pyrolysis of spiro-fused dioxolan-4-ones, formed from the cycloaddition of methylene-dioxolanones, leads to fragmentation. researchgate.net These fragmentations can result in the loss of small molecules like pivalaldehyde (from a tert-butyl substituted C2 position) and carbon monoxide or carbon dioxide, leading to the formation of new cyclic or acyclic products. researchgate.net While high temperatures are required, these rearrangements demonstrate the potential for controlled fragmentation of the dioxolane ring system under pyrolytic conditions. acs.org

Table 3: Cycloaddition Reactions Involving the Ethynyl Moiety

| Reaction Type | Reactant | Product Ring System | Description |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Cyclohexadiene | Forms a six-membered ring. wikipedia.org |

| 1,3-Dipolar Cycloaddition | Azide | 1,2,3-Triazole | Forms a five-membered nitrogen heterocycle. youtube.com |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole | Forms a five-membered nitrogen-oxygen heterocycle. youtube.com |

Mechanistic Investigations of Reactions Involving 4s 1,3 Dioxolane, 4 Ethynyl 2 Phenyl

Elucidation of Intermediates in Ring Formation and Transformations (e.g., 1,3-dioxolan-2-yl cation)

The formation and transformation of the 1,3-dioxolane (B20135) ring often proceed through charged intermediates, with the 1,3-dioxolan-2-yl cation being a key species. While specific studies on the formation of the (4S)-4-ethynyl-2-phenyl-1,3-dioxolane ring from its precursors are not extensively detailed in the available literature, the general mechanism for the acid-catalyzed formation of 1,3-dioxolanes from aldehydes or ketones and 1,2-diols is well-established. This process involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups and subsequent cyclization with the elimination of water.

In transformations of the dioxolane ring itself, the 1,3-dioxolan-2-yl cation plays a pivotal role. This cation can be generated through various methods, including the oxidation of alkenes in the presence of a carboxylic acid. For instance, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov The stereochemical integrity of the substituents on the dioxolane ring is often maintained during these transformations, highlighting the stability and predictable reactivity of this intermediate.

Reactions involving the ethynyl (B1212043) group of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane can also lead to the formation of distinct intermediates. For example, in metal-catalyzed reactions, the terminal alkyne can be converted into a metal acetylide, which can then participate in various coupling reactions. The nature of the metal and ligands involved significantly influences the reactivity and stability of these organometallic intermediates.

Table 1: Key Intermediates in Reactions of 1,3-Dioxolanes

| Intermediate | Method of Generation | Subsequent Reactions |

| 1,3-Dioxolan-2-yl cation | Acid-catalyzed reaction of aldehydes/ketones with diols; Oxidation of alkenes | Nucleophilic attack at C2, ring-opening |

| Metal Acetylide | Reaction of terminal alkyne with a metal base | Cross-coupling reactions, additions to carbonyls |

Detailed Studies of Transition States in Stereoselective Processes

The stereochemical outcome of reactions involving (4S)-4-ethynyl-2-phenyl-1,3-dioxolane is determined by the relative energies of the diastereomeric transition states. The chiral environment provided by the (4S)-configuration of the dioxolane ring, coupled with the steric and electronic influence of the phenyl group at the C2 position, dictates the facial selectivity of approaching reagents.

The study of transition states in cycloaddition reactions, such as the Diels-Alder reaction, provides valuable insights into stereoselectivity. While no specific examples involving (4S)-4-ethynyl-2-phenyl-1,3-dioxolane as a dienophile were found, studies on similar chiral dienophiles have shown that the stereochemical outcome is highly dependent on the endo or exo approach of the diene, which is governed by secondary orbital interactions and steric repulsions in the transition state.

Catalytic Cycle Analysis in Metal-Mediated Reactions

The ethynyl group of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane is a versatile handle for a variety of metal-mediated transformations, including cross-coupling reactions, carbonylations, and hydroaminations. Understanding the catalytic cycle of these reactions is essential for optimizing reaction conditions and controlling product formation.

A common example is the palladium-catalyzed Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. The generally accepted catalytic cycle involves several key steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide to form a Pd(II) intermediate.

Transmetalation: In a copper-cocatalyzed system, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.

Each step in this cycle can be influenced by the structure of the substrates and the nature of the ligands on the metal center. The chiral dioxolane moiety in (4S)-4-ethynyl-2-phenyl-1,3-dioxolane can potentially influence the rate and efficiency of these steps, although specific studies detailing these effects are limited.

In palladium-catalyzed carbonylative cyclizations, the catalytic cycle can be more complex, often involving the insertion of carbon monoxide into a palladium-carbon bond. The regioselectivity and stereoselectivity of these reactions are controlled by the coordination of the substrate to the metal center and the subsequent migratory insertion steps.

Table 2: Generalized Catalytic Cycle for Sonogashira Coupling

| Step | Description | Key Species |

| 1 | Oxidative Addition | Pd(0), R-X |

| 2 | Transmetalation | Pd(II)-R, Cu-acetylide |

| 3 | Reductive Elimination | Diorganopalladium(II) |

Role of Chiral Auxiliaries in Guiding Stereochemical Outcomes

The (4S)-4-ethynyl-2-phenyl-1,3-dioxolane itself acts as a chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. The inherent chirality of the dioxolane ring, derived from an enantiopure 1,2-diol precursor, directs the formation of new stereocenters.

The effectiveness of a chiral auxiliary is dependent on several factors:

Rigidity: A rigid conformational framework ensures a well-defined three-dimensional space, leading to higher stereoselectivity. The five-membered dioxolane ring provides such a rigid scaffold.

Cleavability: For a chiral auxiliary to be practical, it must be readily removable under mild conditions without affecting the newly formed stereocenters. The acetal (B89532) linkage in the dioxolane can typically be cleaved under acidic conditions.

While specific applications of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane as a chiral auxiliary in complex syntheses are not extensively documented in the available literature, the principles of chiral auxiliary-controlled reactions are well-established and applicable. For instance, in Michael additions or aldol (B89426) reactions involving the ethynyl group, the chiral dioxolane would be expected to control the stereochemistry of the newly formed carbon-carbon bond.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are employed to find the minimum energy conformation on the potential energy surface.

For 1,3-Dioxolane (B20135), 4-ethynyl-2-phenyl-, (4S)-, these calculations would reveal key structural parameters. The dioxolane ring can adopt various conformations, such as an envelope or twisted form. The orientation of the phenyl and ethynyl (B1212043) substituents at positions 2 and 4, respectively, would also be determined. The (4S) configuration dictates a specific stereochemistry at the C4 carbon, and the relative orientation of the substituent at C2 (the phenyl group) can lead to different diastereomers (e.g., (2R,4S) or (2S,4S)). Quantum chemical calculations can predict the relative stabilities of these diastereomers.

Table 1: Predicted Structural Parameters from a Hypothetical DFT Calculation This table illustrates the type of data that would be generated from a DFT/B3LYP/6-311++G(d,p) calculation for the lowest energy conformer. The values are representative for a dioxolane ring system.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(2)-O(1) | 1.42 |

| C(2)-O(3) | 1.42 | |

| O(1)-C(5) | 1.44 | |

| O(3)-C(4) | 1.44 | |

| C(4)-C(5) | 1.52 | |

| C(4)-C(ethynyl) | 1.47 | |

| C≡C(ethynyl) | 1.21 | |

| C(2)-C(phenyl) | 1.51 | |

| **Bond Angles (°) ** | O(1)-C(2)-O(3) | 107.2 |

| C(5)-O(1)-C(2) | 108.8 | |

| C(2)-O(3)-C(4) | 108.5 | |

| O(3)-C(4)-C(5) | 104.9 | |

| O(1)-C(5)-C(4) | 104.5 | |

| Dihedral Angles (°) | O(1)-C(2)-O(3)-C(4) | 25.8 |

| C(2)-O(3)-C(4)-C(5) | -38.1 |

DFT Studies on Spectroscopic Properties (e.g., VCD Spectra Prediction)

Density Functional Theory (DFT) is a widely used method for predicting various spectroscopic properties with a good balance of accuracy and computational cost. For a chiral molecule, Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining its absolute configuration. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Theoretical prediction of the VCD spectrum is crucial for interpreting the experimental data. By calculating the VCD spectrum for a specific stereoisomer, such as (4S)-4-ethynyl-2-phenyl-1,3-dioxolane, and comparing it to the experimental spectrum, the absolute configuration can be unambiguously assigned. DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to be effective in predicting VCD spectra for a range of chiral molecules. The process involves first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies and the corresponding VCD intensities.

In a study on 2-methoxy-1,3-dioxolane, DFT calculations at the B3LYP/6-311++G(d,p) level were successfully used to simulate the FT-IR and FT-Raman spectra, showing good agreement with experimental observations. researchgate.net A similar approach would be applied to predict the VCD spectrum of 1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)-.

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For 1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)-, potential reactions could include the addition to the ethynyl group or the opening of the dioxolane ring. Computational modeling can map out the potential energy surface for these reactions, identifying transition states, intermediates, and products.

By calculating the energies of these species, reaction barriers (activation energies) and reaction enthalpies can be determined. This information provides insight into the feasibility and selectivity of a reaction. For instance, in the formation of substituted 1,3-dioxolanes, computational studies can help understand the stereoselectivity of the reaction by modeling the approach of reactants and the energies of the corresponding transition states. mdpi.com Studies on the dissociative photoionization of the parent 1,3-dioxolane have utilized quantum chemical calculations to propose likely mechanisms for its fragmentation. nih.gov

Prediction of Chiroptical Responses and Conformational Preferences

Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are characteristic of chiral molecules. Time-dependent DFT (TD-DFT) is the state-of-the-art method for predicting ECD spectra, which arise from the differential absorption of circularly polarized UV-visible light.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Natural Product Synthesis

While direct incorporation of the intact (4S)-4-ethynyl-2-phenyl-1,3-dioxolane molecule into a natural product is not yet widely documented, its components—a chiral diol equivalent and a two-carbon ethynyl (B1212043) unit—represent fundamental structural motifs in numerous natural products. The 1,3-dioxolane (B20135) moiety itself is a common protecting group for 1,2-diols during the synthesis of natural products, valued for its stability and the stereochemical information it imparts. nih.gov The terminal alkyne serves as a versatile handle for chain extension and functionalization, making this compound a highly attractive starting material for the synthesis of complex natural product skeletons.

The general strategy involves utilizing the inherent chirality of the (4S)-4-ethynyl-2-phenyl-1,3-dioxolane to introduce new stereocenters in a controlled manner. Subsequent transformations of the ethynyl group and eventual deprotection of the diol functionality can unveil highly functionalized chiral fragments, primed for incorporation into larger natural product frameworks.

Role in the Asymmetric Synthesis of Complex Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical agents is a cornerstone of modern medicine. Chiral 1,3-dioxolane derivatives have been shown to possess a range of biological activities, including antibacterial and antifungal properties. nih.gov Furthermore, certain 2,4-disubstituted-1,3-dioxolanes have been investigated as potent antiviral agents, notably for their activity against the human immunodeficiency virus (HIV). mdpi.com

(4S)-4-ethynyl-2-phenyl-1,3-dioxolane serves as a key precursor for the synthesis of more complex and biologically active dioxolane derivatives. The ethynyl group can be elaborated into a variety of functional groups, allowing for the systematic modification of the molecule's structure to optimize its pharmacological profile. This approach is exemplified by the synthesis of various nucleoside analogues where the dioxolane ring mimics the furanose sugar of natural nucleosides.

| Pharmaceutical Intermediate Application | Key Reaction | Significance |

| Antiviral Nucleoside Analogues | Modification of the ethynyl group | Introduction of pharmacophoric groups |

| Chiral Pharmaceutical Scaffolds | Elaboration of the alkyne | Access to diverse chemical space |

Precursor for Chiral Ligands and Catalysts in Asymmetric Catalysis

The development of novel chiral ligands is a major driving force in the field of asymmetric catalysis. P-chiral phosphine (B1218219) ligands, in particular, have demonstrated exceptional performance in a wide array of transition-metal-catalyzed reactions. jst.go.jpresearchgate.netnih.gov The synthesis of these ligands often relies on the use of enantiomerically pure building blocks.

The terminal alkyne of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane can serve as a reactive handle for the introduction of phosphine groups. For instance, hydrophosphination of the alkyne with a secondary phosphine could lead to the formation of a chiral vinylphosphine. Alternatively, deprotonation of the alkyne followed by reaction with a chlorophosphine would yield a chiral alkynylphosphine. These chiral phosphines, bearing the stereochemical information from the dioxolane backbone, have the potential to be effective ligands in asymmetric catalysis.

Table 1: Potential Chiral Ligands Derived from (4S)-4-Ethynyl-2-phenyl-1,3-dioxolane

| Ligand Type | Synthetic Approach | Potential Application |

|---|---|---|

| Chiral Vinylphosphine | Hydrophosphination of the alkyne | Asymmetric hydrogenation |

| Chiral Alkynylphosphine | Deprotonation and reaction with chlorophosphine | Asymmetric cross-coupling reactions |

Construction of Stereo-Defined Carbon-Carbon and Carbon-Heteroatom Bonds

The construction of carbon-carbon and carbon-heteroatom bonds with precise stereochemical control is a fundamental challenge in organic synthesis. The dual functionality of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane makes it an excellent substrate for achieving this goal. The terminal alkyne is particularly amenable to a variety of powerful bond-forming reactions.

One of the most prominent applications of terminal alkynes is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction, catalyzed by palladium and copper, proceeds under mild conditions and is tolerant of a wide range of functional groups. The use of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane in Sonogashira couplings allows for the introduction of a chiral, non-racemic fragment into a new molecule, thereby creating a stereo-defined carbon-carbon bond.

Table 2: Representative Sonogashira Coupling Reaction

| Reactants | Catalyst System | Product | Bond Formed |

|---|

Furthermore, the ethynyl group can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form chiral 1,2,3-triazoles. This reaction is highly efficient and stereospecific, providing a reliable method for the construction of stereo-defined carbon-heteroatom bonds.

Synthesis of Other Chiral Heterocyclic Systems

The ethynyl group of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane is a gateway to a diverse array of other chiral heterocyclic systems through intramolecular cyclization reactions. researchgate.net By first introducing a suitable nucleophile onto the molecule via reaction at the alkyne, subsequent intramolecular attack onto the newly formed functionality can lead to the formation of various ring systems.

For example, a Sonogashira coupling with a 2-halophenol could be followed by an intramolecular cyclization to afford a chiral benzofuran (B130515) derivative. Similarly, reaction with a 2-haloaniline could lead to the synthesis of chiral indoles. mdpi.com The stereochemistry of the starting dioxolane can influence the diastereoselectivity of the cyclization process, offering a pathway to complex, polycyclic chiral molecules. The decarboxylative cyclization of ethynyl-substituted cyclic carbamates is another modern approach to access complex fused heterocyclic systems. nih.gov

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The accessibility of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane is crucial for its widespread adoption. Future research should prioritize the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Current approaches to similar chiral building blocks often rely on chiral pool starting materials and may involve multiple steps with stoichiometric reagents. enamine.netnih.gov A key area for future investigation will be the development of catalytic asymmetric methods to construct the chiral dioxolane core. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable prostereogenic precursor could offer a more atom-economical and scalable synthesis. acs.org The use of earth-abundant metal catalysts, such as iron or cobalt, in these transformations would further enhance the sustainability of the process. acs.org

Another promising avenue is the application of biocatalysis. nih.gov Enzymatic resolutions or desymmetrization reactions could provide highly enantiopure (4S)-4-ethynyl-2-phenyl-1,3-dioxolane or its precursors under mild, aqueous conditions, thereby minimizing waste and the use of hazardous reagents. rsc.org The development of oxidase-lyase cascades, for example, could enable the one-pot synthesis from simple, bio-derived alcohols. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, atom economy, scalability. | Development of novel, highly active, and selective catalysts, particularly those based on earth-abundant metals. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme screening and engineering for specific substrate recognition and high turnover numbers. |

| Chiral Pool Synthesis | Access to enantiopure starting materials. | Optimization of reaction steps to improve overall yield and reduce waste. |

Exploration of Novel Reactivity and Unprecedented Transformations

The terminal alkyne functionality in (4S)-4-ethynyl-2-phenyl-1,3-dioxolane is a gateway to a vast array of chemical transformations. While classical alkyne reactions like Sonogashira coupling, click chemistry, and metal-catalyzed additions are certainly applicable, future research should aim to uncover novel and unprecedented reactivity patterns.

One area of interest is the exploration of gold-catalyzed reactions, which have shown unique reactivity with alkynes, leading to the formation of complex heterocyclic scaffolds. researchgate.net The chiral environment provided by the dioxolane moiety could induce stereoselectivity in such transformations. Furthermore, the development of multicomponent reactions involving the alkyne group would be highly valuable for rapidly building molecular complexity from simple starting materials. nih.gov

The allenation of the terminal alkyne with aldehydes or ketones presents another exciting research direction. nih.govacs.org This would lead to the formation of chiral allenes, which are themselves valuable synthetic intermediates. The inherent chirality of the dioxolane could influence the stereochemical outcome of the allenation, potentially leading to highly diastereoselective syntheses of axially chiral allenes.

Design of Advanced Chiral Architectures Based on the Dioxolane Framework

The rigid and stereochemically defined framework of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane makes it an excellent scaffold for the design of novel chiral ligands and catalysts. The terminal alkyne can be readily functionalized to introduce coordinating groups, such as phosphines, amines, or oxazolines. nih.govchimia.ch

Future research should focus on the synthesis of bidentate and polydentate ligands where the dioxolane acts as a chiral backbone, controlling the spatial arrangement of the coordinating atoms. These new ligands could find applications in a wide range of asymmetric catalytic reactions, including hydrogenation, allylic alkylation, and Diels-Alder reactions. mdpi.comresearchgate.net The modular nature of synthesizing these ligands would allow for the fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity. researchgate.net

| Ligand Type | Potential Application | Design Consideration |

| P,N-Ligands | Asymmetric allylic alkylation, Heck reaction. | Tuning the electronic properties of the phosphorus and nitrogen donors. |

| Bis(oxazoline) Ligands | Copper-catalyzed cyclopropanation, conjugate addition. | Variation of the substituent at the oxazoline (B21484) ring to modulate steric hindrance. |

| Chiral N-heterocyclic Carbene (NHC) Precursors | Gold and other metal-catalyzed reactions. | Introduction of the NHC precursor via the alkyne functionality. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate the synthetic potential of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane from the laboratory to industrial applications, the development of scalable and continuous manufacturing processes is essential. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purities. nih.govbeilstein-journals.org

Future research should explore the adaptation of the most promising synthetic routes for this compound to continuous flow systems. mdpi.com This would involve the development of packed-bed reactors with immobilized catalysts or enzymes, enabling their efficient reuse and minimizing product contamination. The integration of online monitoring and automated optimization would further accelerate the development of robust and efficient manufacturing processes.

Computational Design and Prediction of New Reactions and Chiral Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. au.dk In the context of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane, computational studies can provide valuable insights into its reactivity and guide the design of new experiments.

Future research should employ DFT calculations to:

Elucidate the mechanisms of novel reactions involving the alkyne functionality, helping to rationalize observed stereochemical outcomes. mdpi.comresearchgate.net

Predict the stereoselectivity of reactions catalyzed by new chiral ligands derived from the dioxolane framework. nih.govnih.govresearchgate.net

Design novel chiral catalysts with optimized structures for specific transformations.

Investigate the conformational preferences of the dioxolane ring and its influence on the reactivity of the ethynyl (B1212043) group. researchgate.net

By combining computational predictions with experimental validation, the discovery and development of new applications for (4S)-4-ethynyl-2-phenyl-1,3-dioxolane can be significantly accelerated.

Q & A

Q. What are the established synthetic routes for (4S)-4-ethynyl-2-phenyl-1,3-dioxolane, and what critical parameters influence yield and stereoselectivity?

Methodological Answer: The synthesis typically involves functionalizing the 1,3-dioxolane core with ethynyl and phenyl groups. A key approach includes:

- Step 1: Reacting a brominated 1,3-dioxolane precursor with ethynyl magnesium bromide under Grignard conditions to introduce the ethynyl group.

- Step 2: Stereoselective phenyl substitution via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using phenylboronic acid .

Critical parameters include: - Temperature control (e.g., maintaining 338 K during coupling reactions to avoid side products) .

- Catalyst selection (e.g., dirhodium(II) catalysts for diastereoselectivity) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (4S)-enantiomer .

Q. How is the molecular structure of (4S)-4-ethynyl-2-phenyl-1,3-dioxolane confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization: Slow evaporation of a dichloromethane/hexane solution yields colorless crystals suitable for SCXRD .

- Data collection: Monochromatic MoKα radiation (λ = 0.71073 Å) at 123 K, with θ range 3.1–27.5°, ensures high-resolution data .

- Refinement: Full-matrix least-squares refinement (R factor = 0.041, wR = 0.105) confirms bond lengths (e.g., C–C = 1.527 Å) and dihedral angles (e.g., 81.59° between thioxoimidazole rings) .

Supplementary methods: - NMR spectroscopy (¹H/¹³C) validates substituent positions and enantiomeric purity .

Q. What analytical techniques are used to assess the purity and stability of this compound under laboratory conditions?

Methodological Answer:

- HPLC-DAD/MS: Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.5% area) and degradation products .

- Thermogravimetric analysis (TGA): Measures thermal stability (decomposition onset >150°C) .

- Chiral GC/MS: Confirms enantiomeric excess (>98% ee) using β-cyclodextrin columns .

Advanced Research Questions

Q. How does the (4S) configuration influence conformational dynamics and reactivity in asymmetric catalysis?

Methodological Answer: The (4S) stereocenter induces C2 symmetry in the 1,3-dioxolane ring, which:

- Enhances enantioselectivity by creating a rigid chiral pocket for substrate binding in catalytic reactions (e.g., organocatalysis) .

- Affords distinct dihedral angles (e.g., 67.04° vs. 81.59° in crystal structures), altering transition-state stabilization in Diels-Alder or Michael additions .

Case study: Dirhodium(II)-catalyzed reactions show diastereoselectivity ratios up to 9:1 due to steric effects from the (4S)-phenyl group .

Q. What computational approaches model the electronic structure and predict regioselectivity in cycloaddition reactions?

Methodological Answer:

- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), predicting reactivity toward electron-deficient dienophiles .

- Natural Bond Orbital (NBO) analysis: Identifies hyperconjugative interactions (e.g., ethynyl σ→π* stabilization) that direct [2+2] or [3+2] cycloaddition pathways .

- Molecular Dynamics (MD) simulations: Track solvent effects (e.g., acetonitrile vs. THF) on reaction rates using OPLS-AA force fields .

Q. How does the ethynyl group participate in click chemistry or photoactivated reactions?

Methodological Answer: The ethynyl moiety enables:

- Copper-free azide-alkyne cycloaddition (SPAAC): Reacts with azides under physiological conditions (pH 7.4, 25°C) to form triazoles for bioconjugation .

- Photoinduced electron transfer (PET): UV irradiation (λ = 254 nm) generates radicals for polymerization or cross-linking, as observed in dirhodium(II)-mediated systems .

Q. What strategies mitigate conflicting data in stereochemical assignments or reaction outcomes?

Methodological Answer:

- Cross-validation: Compare SCXRD data with vibrational circular dichroism (VCD) to resolve enantiomer assignments .

- Kinetic vs. thermodynamic control: Vary reaction temperature (e.g., 25°C vs. 80°C) to isolate major products and reconcile yield discrepancies .

- Meta-analysis: Use systematic reviews of crystallographic databases (e.g., Cambridge Structural Database) to identify trends in substituent effects .

Q. What are the environmental and handling risks associated with this compound, and how are they managed in academic labs?

Methodological Answer:

- Bioconcentration potential: Estimated BCF = 3 (low risk) via EPI Suite models .

- Waste disposal: Incineration at >1000°C with scrubbers to neutralize volatile byproducts (e.g., SOx from thioxo groups) .

- PPE requirements: Nitrile gloves, ANSI Z87.1 goggles, and fume hoods with ≥100 fpm face velocity during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.